2,4,6,8-Nonatetraenoic acid, 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)-
Description
The compound in question, 2,4,6,8-nonatetraenoic acid, 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)-, is a synthetic retinoid analog. Instead, the closest structurally and functionally related compound is acitretin (all-E-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid), a second-generation aromatic retinoid used as a first-line treatment for psoriasis . Acitretin inhibits keratinocyte hyperproliferation and normalizes epidermal differentiation, reducing skin thickening and scaling . Regulatory guidelines emphasize the need to identify and control impurities in such compounds, which has driven analytical studies on acitretin’s degradation and impurity profiles .
Properties
CAS No. |
63245-11-4 |
|---|---|
Molecular Formula |
C20H23ClO2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(2Z,4Z,6Z,8Z)-9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H23ClO2/c1-13(7-6-8-14(2)11-19(22)23)9-10-18-15(3)12-16(4)20(21)17(18)5/h6-12H,1-5H3,(H,22,23)/b8-6-,10-9-,13-7-,14-11- |
InChI Key |
BEKSDHBMDVRTJZ-NBOUPQNYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C\C(=C/C=C\C(=C/C(=O)O)\C)\C)C)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)Cl)C |
Origin of Product |
United States |
Biological Activity
2,4,6,8-Nonatetraenoic acid, specifically the compound 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)-, is a retinoid derivative that has garnered attention for its biological activities. This compound is structurally related to all-trans-retinoic acid (tretinoin), a well-known therapeutic agent used in dermatology and oncology. Understanding the biological activity of this compound is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple double bonds and a substituted aromatic ring. Its molecular formula is with a molecular weight of approximately 312.44 g/mol. The presence of the chloro group and multiple methyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H28O2 |
| Molecular Weight | 312.44 g/mol |
| LogP | 5.66 |
| Solubility | Low (4.77e-03 g/L) |
The biological activity of this compound is primarily linked to its interaction with retinoid receptors (RAR and RXR). These receptors are involved in regulating gene expression related to cell growth, differentiation, and apoptosis. The mechanism is believed to involve modulation of Hox genes that control developmental processes in embryonic stages and influence skin cell turnover in adults.
Antiproliferative Effects
Research indicates that retinoids can inhibit the proliferation of various cancer cell lines. In vitro studies have shown that 2,4,6,8-nonatetraenoic acid exhibits significant antiproliferative effects on human keratinocyte and melanoma cell lines. The compound induces apoptosis through the activation of caspase pathways.
Dermatological Applications
Similar to tretinoin, this compound may have beneficial effects in treating skin disorders such as acne vulgaris and psoriasis due to its ability to normalize keratinocyte differentiation and reduce inflammation. Clinical studies have shown improvements in skin conditions with retinoid treatments.
Case Studies
- Psoriasis Treatment : A clinical trial involving patients with severe psoriasis treated with acitretin (a related compound) demonstrated significant improvement in skin lesions after a treatment period of three months. Participants receiving doses comparable to those expected for 2,4,6,8-nonatetraenoic acid reported reduced scaling and erythema .
- Cancer Cell Line Studies : In vitro studies assessed the effects of this retinoid on various cancer cell lines (e.g., A375 melanoma cells). Results indicated a dose-dependent decrease in cell viability and induction of apoptosis markers such as cleaved PARP and caspase-3 activation .
Safety Profile
While retinoids are generally well-tolerated, they can cause side effects such as dryness, irritation, and photosensitivity. Long-term use may lead to more severe effects like hepatotoxicity or teratogenicity if used during pregnancy. Monitoring liver function tests is recommended during treatment with compounds similar to this nonatetraenoic acid .
Comparison with Similar Compounds
Table 1: Structural Features of Key Retinoids
Key Observations :
- Acitretin and etretinate share the same aromatic ring substituents but differ in functional groups (carboxylic acid vs. ethyl ester). Etretinate is a prodrug of acitretin, with a longer half-life due to esterification .
- Tretinoin (all-trans-retinoic acid) lacks the aromatic phenyl group, instead featuring a cyclohexenyl moiety, which reduces its metabolic stability compared to acitretin .
- Ro 11-1430 (ethyl amide derivative) and Ro 23-6457 (trifluoromethyl/nonyloxy-substituted) demonstrate how modifications to the aromatic ring or functional group alter pharmacological activity .
Pharmacological and Therapeutic Comparisons
Table 2: Pharmacological Profiles
Key Observations :
- Acitretin and tretinoin exhibit distinct therapeutic niches: acitretin targets psoriasis via keratinocyte regulation, while tretinoin is used in acne and cancer via RAR modulation .
- Etretinate ’s ester group prolongs systemic exposure but increases toxicity risks, leading to its discontinuation in favor of acitretin .
- Ro 23-6457’s anti-inflammatory activity highlights the role of nonyloxy/trifluoromethyl groups in modulating arachidonic acid pathways .
Stability and Impurity Profiles
- Acitretin degrades under hydrolytic and oxidative conditions, generating impurities such as tretinoin and oxidation byproducts . High-performance liquid chromatography (HPLC) methods are critical for monitoring these impurities, which must be controlled to <0.1% per ICH guidelines .
- Tretinoin is more photolabile than acitretin, requiring strict light protection in formulations .
- Etretinate exhibits greater metabolic stability than acitretin but poses higher toxicity risks due to tissue accumulation .
Preparation Methods
General Synthetic Strategy
The synthesis of 2,4,6,8-Nonatetraenoic acid, 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)- typically involves the construction of the conjugated tetraene chain attached to a substituted phenyl group, followed by esterification to form the ethyl ester. The key challenges include controlling the stereochemistry (all-E configuration) of the tetraene system and the selective introduction of the 3-chloro-2,4,6-trimethylphenyl substituent.
Detailed Preparation Procedure
A representative method based on palladium-catalyzed coupling and subsequent hydrolysis is as follows:
Step 1: Preparation of Palladium-Carbon Composite Catalyst
- Add 15 g of acetonitrile, 0.09 g of palladium on charcoal, and 0.63 g of triphenylphosphine into a 100 mL beaker.
- Stir thoroughly to dissolve triphenylphosphine completely, forming a palladium-phosphine complex catalyst.
Step 2: Coupling Reaction
- Introduce the substrate mixture containing the appropriate halogenated aromatic compound and a conjugated tetraene precursor to the catalyst.
- Heat the mixture to 75 °C and maintain for 4 hours under stirring to facilitate coupling.
Step 3: Filtration and Hydrolysis
- Filter the reaction mixture to recover palladium catalyst.
- Add 60 g of potassium hydroxide solution (prepared by dissolving 18 g KOH in 42 g water) to the filtrate.
- Heat for 2 hours to promote hydrolysis and conversion to the acid form.
Step 4: Acidification and Crystallization
- Cool the reaction mixture to 30 °C.
- Adjust pH to 5.0 using glacial acetic acid.
- Add 480 g of purified water and heat to 60 °C.
- Transfer the precipitate to a three-neck flask, add 450 g acetone, and heat at 55 °C for 3 hours to purify by recrystallization.
This method yields the target ethyl ester intermediate, which can be further hydrolyzed or modified as needed.
Alternative Synthetic Routes
Phenol or Halobenzene Dissolution in Polar Solvents
According to US Patent US4105681A, compounds structurally related to this acid can be prepared by dissolving a substituted phenol or halobenzene derivative in a polar solvent such as an alcohol, followed by reaction with appropriate reagents to form the conjugated tetraene acid derivative. This method emphasizes the use of polar solvents for efficient coupling and substitution reactions.
Analytical Data and Research Findings
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Catalyst Preparation | Pd/C (0.09 g), triphenylphosphine (0.63 g), acetonitrile (15 g) | Formation of Pd-phosphine catalyst |
| Coupling Reaction | Substrate mixture, 75 °C, 4 h | Formation of conjugated tetraene ester |
| Filtration | Filtration to remove catalyst | Catalyst recovery |
| Hydrolysis | KOH solution (18 g KOH in 42 g H2O), 2 h heat | Conversion to acid form |
| Acidification | Glacial acetic acid to pH 5.0 | Precipitation of product |
| Crystallization | Purified water and acetone, 55-60 °C, 3 h | Purification of final compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
